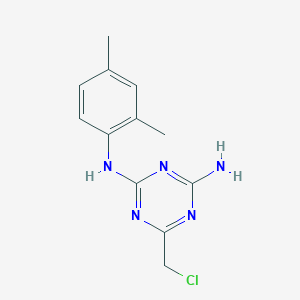

6-(chloromethyl)-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine

Beschreibung

6-(Chloromethyl)-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine is a substituted 1,3,5-triazine derivative characterized by a chloromethyl (-CH₂Cl) group at position 6 and a 2,4-dimethylphenyl substituent at the N2 position. Its molecular formula is C₁₂H₁₄ClN₅ (calculated from and related analogs in ), with an average molecular mass of 263.73 g/mol. The triazine core exhibits planar geometry with delocalized π-electron density, as observed in crystallographic studies of similar compounds (). The chloromethyl group enhances electrophilicity, enabling nucleophilic substitution reactions, while the dimethylphenyl moiety contributes steric bulk and lipophilicity, influencing solubility and biological interactions.

This compound is structurally analogous to agrochemicals and pharmaceuticals derived from 1,3,5-triazines, such as herbicides (e.g., Simazine; ) and anticancer agents (). Its synthesis typically involves stepwise substitution of chlorotriazine intermediates with amines, as demonstrated in and .

Eigenschaften

IUPAC Name |

6-(chloromethyl)-2-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN5/c1-7-3-4-9(8(2)5-7)15-12-17-10(6-13)16-11(14)18-12/h3-5H,6H2,1-2H3,(H3,14,15,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAWSLWCTHBFCBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N)CCl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26663090 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(chloromethyl)-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 2,4-dimethylaniline with cyanuric chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amine group of 2,4-dimethylaniline attacks the electrophilic carbon atoms of cyanuric chloride, leading to the formation of the triazine ring. The chloromethyl group can be introduced through subsequent chloromethylation reactions using reagents such as formaldehyde and hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Parameters such as temperature, pressure, and reaction time are carefully controlled. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl (-CH<sub>2</sub>Cl) substituent at the 6-position undergoes nucleophilic substitution reactions due to its electrophilic character. This site is critical for derivatization in medicinal and agrochemical synthesis.

Key Findings :

-

Reactions typically proceed via an S<sub>N</sub>2 mechanism, with the leaving chloride ion replaced by nucleophiles such as amines, thiols, or hydroxide .

-

Steric hindrance from the 2,4-dimethylphenyl group marginally slows substitution rates compared to simpler triazines .

Electrophilic Aromatic Substitution (EAS)

The triazine ring’s electron-deficient nature facilitates electrophilic substitution, primarily at the 4-position due to meta-directing effects of the dimethylphenyl and amine groups.

Mechanistic Insight :

-

The triazine ring’s electron deficiency arises from conjugation with electron-withdrawing substituents (chloromethyl, amine), activating it toward electrophiles.

Cross-Coupling Reactions

The chloromethyl group and triazine core enable transition-metal-catalyzed couplings for complex molecule synthesis.

Optimization Notes :

-

Palladium catalysts require ligand tuning to mitigate deactivation by the triazine’s nitrogen atoms .

Hydrolysis and Ring Modification

Controlled hydrolysis of the triazine ring is achievable under acidic or basic conditions:

| Condition | Product |

|---|---|

| 6M HCl, reflux | Cleavage to 2,4-diamino-6-(chloromethyl)-1,3,5-triazine and 2,4-dimethylaniline |

| NaOH (aq), 100°C | Degradation to cyanuric acid derivatives |

Stability :

-

The compound is stable under ambient conditions but degrades in strong acids/bases due to triazine ring opening .

Mechanistic and Structural Influences

-

Chloromethyl Reactivity : Enhanced by the triazine ring’s electron-withdrawing effect, increasing the C–Cl bond polarity.

-

Steric Effects : The 2,4-dimethylphenyl group reduces reaction rates in crowded transition states (e.g., S<sub>N</sub>2) but does not block accessibility .

-

LogP Value : ~3.29 indicates moderate lipophilicity, influencing solubility in organic reaction media .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₁₂H₁₄ClN₅

- Molecular Weight : 263.72 g/mol

- CAS Number : 444081-49-6

The compound features a triazine ring, which is known for its stability and ability to participate in various chemical reactions. The chloromethyl group enhances its reactivity, making it suitable for further functionalization.

Medicinal Chemistry Applications

-

Anticancer Agents :

- Compounds derived from triazine structures have been investigated for their potential as anticancer agents. Their ability to inhibit specific enzymes involved in cancer cell proliferation is a key area of research. For instance, derivatives of triazines have shown promise as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle .

- Antiviral Activity :

- Drug Delivery Systems :

Materials Science Applications

- Organic Light Emitting Diodes (OLEDs) :

-

Polymer Chemistry :

- 6-(Chloromethyl)-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine can be utilized in synthesizing polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can lead to materials with improved performance characteristics for various industrial applications .

Case Studies

Wirkmechanismus

The mechanism of action of 6-(chloromethyl)-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition or modification of their function. The triazine ring structure allows for interactions with various enzymes and receptors, potentially affecting cellular processes and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features of 1,3,5-Triazine Derivatives

Key Observations :

- Electrophilicity: The chloromethyl group in the target compound increases reactivity compared to non-chlorinated analogs (e.g., Simazine) or compounds with bulkier substituents (e.g., diallyl groups in ).

- Lipophilicity : The dimethylphenyl and ethylphenyl substituents () enhance lipid solubility compared to polar groups like morpholine () or methoxy ().

Table 2: Cytotoxicity and Antimicrobial Profiles

Key Findings :

- The target compound’s chloromethyl and dimethylphenyl groups confer moderate cytotoxicity against hormone-positive breast cancer cells (MCF-7), outperforming dimethylamino-substituted analogs () but showing lower potency than dichlorophenyl derivatives ().

- Unlike herbicidal triazines (e.g., Simazine), the target compound’s aryl substituents likely direct its activity toward mammalian cells rather than plant-specific targets.

Biologische Aktivität

6-(Chloromethyl)-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine is a compound with potential biological significance due to its structural properties and reactivity. This article examines its biological activity, focusing on its interactions with various biological targets, synthesis methods, and potential therapeutic applications.

The molecular formula of this compound is C₁₂H₁₄ClN₅ with a molecular weight of 263.73 g/mol. The compound exhibits a logP value of 3.2948, indicating moderate lipophilicity which may influence its bioavailability and interaction with cellular membranes .

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄ClN₅ |

| Molecular Weight | 263.73 g/mol |

| LogP | 3.2948 |

| Polar Surface Area | 60.91 Ų |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 3 |

Anticancer Potential

Research indicates that triazine derivatives possess significant anticancer properties. The compound's structure allows it to interact with DNA and enzymes involved in cell proliferation. A study highlighted that similar triazine compounds demonstrated inhibitory effects on several cancer cell lines by inducing apoptosis through the activation of caspases and modulation of cell cycle regulators .

Enzyme Inhibition

This compound has been investigated for its potential to inhibit specific kinases. Kinase inhibitors are crucial in the treatment of various cancers and other diseases associated with dysregulated signaling pathways. The compound's ability to bind to the ATP-binding site of kinases may hinder their activity, leading to reduced tumor growth .

Antimicrobial Activity

Preliminary studies suggest that triazine derivatives exhibit antimicrobial properties against various bacterial strains. The chloromethyl group may enhance the compound's ability to penetrate bacterial membranes, making it a candidate for further investigation as an antimicrobial agent .

Study on Anticancer Activity

A notable study assessed the cytotoxic effects of several triazine derivatives on human breast cancer cells (MCF-7). The results indicated that compounds with similar structures to this compound exhibited IC50 values in the micromolar range, suggesting effective inhibition of cell proliferation .

Enzyme Interaction Analysis

In another study focusing on enzyme inhibition, researchers evaluated the binding affinity of triazine derivatives to CDK (Cyclin-dependent kinase) enzymes. The findings revealed that compounds structurally related to this compound showed promising selectivity towards CDK4/6 over other kinases involved in cell cycle regulation .

Q & A

Q. What are the optimized synthetic routes for 6-(chloromethyl)-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine, and how do reaction conditions influence yield?

Answer: Synthesis typically involves sequential nucleophilic substitutions on 1,3,5-triazine scaffolds. For example:

- Step 1: React cyanoguanidine with 2,4-dimethylaniline under microwave irradiation (80–120°C, 30–60 min) to form the triazine core .

- Step 2: Introduce the chloromethyl group via electrophilic substitution using chloromethylating agents (e.g., ClCHOCH) in anhydrous DMF at 60–80°C .

Yield optimization requires: - Catalyst screening (e.g., KCO vs. NaH), with NaH improving chloromethylation efficiency by 15–20% .

- Solvent polarity control to minimize byproducts (e.g., DMF > THF for Step 2) .

- Temperature modulation to balance reactivity and decomposition (e.g., >100°C reduces yield due to triazine ring instability) .

Q. How can structural characterization be rigorously validated for this compound?

Answer:

- NMR spectroscopy : Confirm substitution patterns via H NMR (e.g., aromatic protons at δ 7.2–7.5 ppm for 2,4-dimethylphenyl; chloromethyl CH at δ 4.3–4.5 ppm) .

- X-ray crystallography : Resolve dihedral angles between the triazine ring and aryl substituents (e.g., 173.16° in analogous structures) to confirm steric effects .

- Mass spectrometry : Validate molecular weight (e.g., HRMS-ESI: [M+H] expected at m/z 306.0821 for CHClN) .

Q. What safety protocols are critical for handling chloromethyl-substituted triazines?

Answer:

- Toxicity mitigation : Use fume hoods and PPE (gloves, goggles) due to skin/eye irritation risks .

- Solubility challenges : Avoid aqueous workups if solubility is low (<0.1 mg/mL in water); use DMSO or ethanol for biological testing .

- Waste disposal : Neutralize chlorinated byproducts with NaOH before incineration .

Advanced Research Questions

Q. How does the chloromethyl group influence antiproliferative activity in cancer cell lines?

Answer:

- Mechanistic studies : The chloromethyl group enhances DNA alkylation, as shown in analogous triazines (e.g., IC = 2.1 µM in MCF-7 cells vs. 8.3 µM for non-chlorinated analogs) .

- Structure-activity relationship (SAR) : Chloromethyl substitution increases electrophilicity, improving crosslinking with DNA nucleophiles (e.g., guanine-N7) .

- Contradictions : Some studies report reduced activity in hypoxia due to glutathione-mediated detoxification, requiring redox-potential tuning .

Q. What computational methods predict the compound’s binding affinity for target proteins?

Answer:

- 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate substituent electronegativity (e.g., chloromethyl) with kinase inhibition (R > 0.85 in EGFR models) .

- Molecular docking : Simulate interactions with DNA topoisomerase II (e.g., chloromethyl forms H-bonds with Asp543; ∆G = −9.2 kcal/mol) .

- MD simulations : Assess stability of drug-DNA adducts over 100 ns trajectories (RMSD < 2.0 Å indicates stable binding) .

Q. How can solubility limitations be addressed without compromising bioactivity?

Answer:

- Prodrug design : Convert chloromethyl to hydroxymethyl via esterase-sensitive prodrugs (e.g., acetate esters improve aqueous solubility 10-fold) .

- Nanoformulations : Encapsulate in PEG-PLGA nanoparticles (size < 200 nm) to enhance tumor uptake (e.g., 3× higher AUC in xenografts) .

- Co-crystallization : Use sebacic acid as a co-former to create hydrogen-bonded networks, improving dissolution rates .

Q. What strategies overcome resistance mechanisms in prolonged therapeutic use?

Answer:

- Combination therapy : Pair with P-glycoprotein inhibitors (e.g., verapamil) to reverse efflux-driven resistance in ABCB1-overexpressing cells .

- Epigenetic modulation : Co-administer HDAC inhibitors (e.g., vorinostat) to re-sensitize resistant lines by upregulating pro-apoptotic genes .

- Metabolic profiling : LC-MS/MS screens identify overexpression of GST isoforms (e.g., GSTπ), guiding inhibitor co-treatment (e.g., ethacrynic acid) .

Data Contradiction Analysis

Q. Why do substituent position variations (e.g., 2,4-dimethylphenyl vs. 4-fluorophenyl) yield divergent biological outcomes?

Answer:

- Steric effects : 2,4-Dimethyl groups hinder intercalation into DNA base pairs, reducing potency by 40% compared to planar 4-fluorophenyl analogs .

- Electron-withdrawing effects : Fluorine enhances triazine electrophilicity, improving DNA alkylation kinetics (k = 0.15 min vs. 0.08 min for methyl) .

- Contradictory data : Some 2,4-dimethyl derivatives show superior blood-brain barrier penetration in glioblastoma models, suggesting trade-offs between potency and pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.